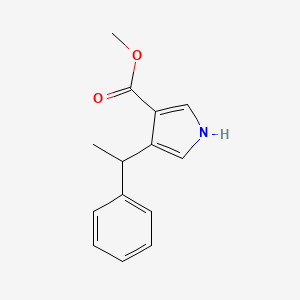

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFLMISHGBYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724395 | |

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-50-3 | |

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and draws parallels from closely related, well-documented pyrrole derivatives. The guide will present a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Introduction to Substituted Pyrrole-3-carboxylates

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] The functionalization of the pyrrole scaffold allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of pharmacological activities.[1] Pyrrole-3-carboxylate esters, in particular, are key intermediates in the synthesis of various therapeutic agents.[2] The introduction of a phenylethyl substituent at the 4-position of the pyrrole ring, as in Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, is of significant interest as it combines the established pharmacophore of the pyrrole ring with a chiral lipophilic group, a common feature in many bioactive molecules.

Physicochemical Properties

Based on the general properties of similar solid organic compounds and information for the target molecule, the following physicochemical properties are expected.[3]

| Property | Predicted Value/Information | Source |

| CAS Number | 1313712-50-3 | [3] |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.27 g/mol | [4] |

| Physical Form | Solid | [3] |

| Storage Temperature | 0-5°C | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol; sparingly soluble in non-polar solvents like hexane; and insoluble in water. | General chemical principles |

Proposed Synthesis

Proposed Synthetic Workflow: Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the condensation of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.[5] A logical adaptation for the synthesis of the target molecule would involve the following key steps:

Caption: Proposed workflow for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-bromo-3-phenyl-2-butanone

-

To a solution of 3-phenyl-2-butanone in a suitable solvent such as dichloromethane or diethyl ether, add one equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine).

-

The reaction can be initiated with a radical initiator (e.g., AIBN) or under UV light if using NBS, or performed at low temperature if using elemental bromine.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3-phenyl-2-butanone, which can be used in the next step without further purification.

Step 2: Hantzsch Pyrrole Synthesis

-

In a round-bottom flask, dissolve methyl acetoacetate and the crude α-bromo-3-phenyl-2-butanone in a polar solvent like ethanol or acetic acid.

-

Add an excess of an ammonia source, such as ammonium acetate or aqueous ammonia, to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar pyrrole derivatives.[7][8][9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenylethyl group, and the methyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-9.0 | br s | 1H | N-H (pyrrole) |

| ~7.2-7.4 | m | 5H | Aromatic C-H (phenyl) |

| ~6.5-7.0 | m | 2H | C2-H and C5-H (pyrrole) |

| ~4.1 | q | 1H | C-H (methine of phenylethyl) |

| ~3.7 | s | 3H | O-CH₃ (ester) |

| ~1.6 | d | 3H | C-CH₃ (methyl of phenylethyl) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | Quaternary C (phenyl) |

| ~128-129 | Aromatic C-H (phenyl) |

| ~126 | Aromatic C-H (phenyl) |

| ~115-125 | C2, C4, C5 (pyrrole) |

| ~110 | C3 (pyrrole) |

| ~51 | O-CH₃ (ester) |

| ~35 | C-H (methine of phenylethyl) |

| ~22 | C-CH₃ (methyl of phenylethyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H Stretch (pyrrole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680-1700 | Strong | C=O Stretch (ester) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C Stretch (aromatic) |

| ~1250-1100 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 229.11

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃), loss of the carbomethoxy group (-COOCH₃), and fragmentation of the phenylethyl side chain.

Potential Biological Activity and Applications

While no specific biological activities have been reported for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the pyrrole nucleus is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological effects.[1][13][14]

-

Anticancer Activity: Many substituted pyrrole derivatives have demonstrated potent anticancer properties.[6][14] The introduction of a lipophilic phenylethyl group could enhance cell membrane permeability and potential cytotoxic effects.

-

Anti-inflammatory Activity: Pyrrole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

-

Antimicrobial and Antifungal Activity: The pyrrole ring is present in several natural and synthetic antimicrobial and antifungal agents.[1][13]

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. By drawing upon established chemical principles and data from analogous structures, a plausible synthetic route, predicted spectroscopic data, and potential areas of biological interest have been outlined. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and other novel substituted pyrrole derivatives for applications in drug discovery and materials science.

References

-

ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate. [Link]

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.

- Lan, T., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(7), 994-1002.

-

PubChem. 4-Methyl-1H-pyrrole-3-carboxylic acid. [Link]

-

ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]

-

ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

-

Supporting Information for a relevant article. (Note: A generic supporting information link was found, specific article details are not available). [Link]

-

SpectraBase. 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl-. [Link]

-

NIST WebBook. 1H-Pyrrole, 1-methyl-. [Link]

-

PubMed. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(1-Phenyl-ethyl)-1H-pyrrole-3-carboxylic acid methyl ester | 1313712-50-3 [sigmaaldrich.com]

- 4. Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate | C14H15NO2 | CID 230431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 11. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Weight of Phenylethyl Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the molecular structure and weight determination of phenylethyl substituted pyrroles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. This document will detail the key analytical techniques and synthetic methodologies crucial for the characterization of this important class of molecules.

Introduction to Phenylethyl Substituted Pyrroles

Phenylethyl substituted pyrroles are a class of organic compounds featuring a five-membered aromatic pyrrole ring attached to a phenylethyl group. The pyrrole nucleus is a common scaffold in numerous natural products and synthetic pharmaceuticals. The incorporation of a phenylethyl substituent can significantly modulate the physicochemical and pharmacological properties of the parent pyrrole, influencing factors such as lipophilicity, steric interactions, and potential for π-π stacking with biological targets. The synthetic versatility allows for diverse substitution patterns on both the pyrrole and phenyl rings, offering a vast chemical space for exploration in drug discovery and the development of novel materials.

Elucidation of Molecular Structure

A combination of modern spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of phenylethyl substituted pyrroles. Each method provides complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed.

-

¹H NMR: This technique provides information on the chemical environment, number, and connectivity of protons. Key diagnostic signals for phenylethyl substituted pyrroles include:

-

Pyrrole Ring Protons: The chemical shifts and coupling constants of the protons on the pyrrole ring are highly informative of the substitution pattern.[1][2][3] For example, an N-substituted pyrrole will show two distinct signals for the α- and β-protons.[3][4]

-

Phenylethyl Group Protons: The aromatic protons of the phenyl ring typically resonate in the downfield region (around 7-8 ppm). The ethyl linker gives rise to two characteristic triplets corresponding to the two methylene (-CH₂-) groups.

-

N-H Proton: In N-unsubstituted pyrroles, the N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[1]

-

-

¹³C NMR: This technique provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole and phenyl rings are sensitive to the electronic effects of the substituents.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

Data Analysis: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to determine their relative ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms. For complex structures, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for confirming assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For phenylethyl substituted pyrroles, key absorptions include:

-

N-H Stretch: A sharp band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond in N-unsubstituted pyrroles.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations for both rings are found in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these compounds include Electrospray Ionization (ESI) and Electron Ionization (EI).[5][6][7] ESI is a soft ionization method that often yields the intact molecular ion.

-

Mass Analysis: The generated ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will display a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺), which directly provides the molecular weight. The fragmentation pattern can also offer valuable structural information.[8][9]

Synthetic Approaches: The Paal-Knorr Synthesis

A widely used and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[10][11][12][13][14] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, phenylethylamine.[10][11][12]

Caption: The Paal-Knorr synthesis of a phenylethyl substituted pyrrole.

Step-by-Step Protocol for Paal-Knorr Synthesis

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) and phenylethylamine (1.1 equivalents) in a suitable solvent like toluene or ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure phenylethyl substituted pyrrole.

Illustrative Data for a Representative Compound

The following table summarizes the expected analytical data for a representative phenylethyl substituted pyrrole, such as 1-(2-phenylethyl)-1H-pyrrole.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.15 (m, 5H, Ar-H), 6.68 (t, 2H, J=2.2 Hz, H-2, H-5), 6.16 (t, 2H, J=2.2 Hz, H-3, H-4), 4.15 (t, 2H, J=7.0 Hz, N-CH₂), 3.00 (t, 2H, J=7.0 Hz, Ph-CH₂) | Confirms the presence and connectivity of all protons in the molecule. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 138.9 (Ar-C), 128.7 (Ar-CH), 128.5 (Ar-CH), 126.4 (Ar-CH), 121.2 (Pyrrole C-2, C-5), 108.3 (Pyrrole C-3, C-4), 50.1 (N-CH₂), 38.2 (Ph-CH₂) | Provides the carbon skeleton of the molecule. |

| IR (thin film, cm⁻¹) | 3080, 3020 (Ar C-H), 2950, 2870 (Aliphatic C-H), 1590, 1490 (Ar C=C) | Indicates the presence of aromatic and aliphatic C-H bonds and aromatic rings. |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₄N: 172.1121; found: 172.1123 | Confirms the molecular formula and therefore the exact molecular weight. |

Conclusion

The comprehensive characterization of phenylethyl substituted pyrroles relies on the synergistic use of modern analytical techniques. A thorough understanding and application of NMR, IR, and mass spectrometry, in conjunction with well-established synthetic protocols like the Paal-Knorr synthesis, are essential for researchers in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for the synthesis, purification, and structural elucidation of this important class of compounds, enabling further exploration of their potential applications.

References

- Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702.

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

- Abraham, R. J., & Bernstein, H. J. (1969). The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole. Australian Journal of Chemistry, 22(6), 1199-1206.

- Glish, G. L., & Cooks, R. G. (1991). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(1), 37-43.

-

SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]

-

Taylor & Francis Online. Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Available from: [Link]

-

Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Available from: [Link]

-

PMC. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. Available from: [Link]

-

PMC. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available from: [Link]

-

ResearchGate. The Synthesis of Pyrroles from Nitroolefins. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Available from: [Link]

-

ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Available from: [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available from: [Link]

- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Available from: http://www.

-

SpectraBase. 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

OSTI.GOV. Probing the Electronic Structure and Spectroscopy of the Pyrrolyl and Imidazolyl Radicals using High-Resolution Photoelectron Imaging. Available from: [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

-

RSC Publishing. Molecular weight determination of pyrrole-based polymers. Available from: [Link]

-

Scribd. Pyrrole: Structure and Aromaticity Analysis. Available from: [Link]

-

J-Global. Molecular weight determination of pyrrole-based polymers. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. connectsci.au [connectsci.au]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. rgmcet.edu.in [rgmcet.edu.in]

Technical Guide: Biological Activity of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate and its immediate derivatives.

Executive Summary

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate represents a specialized subclass of pyrrole-3-carboxylates , a chemical scaffold widely recognized in medicinal chemistry for its "privileged structure" status.[1] Unlike simple benzyl-substituted pyrroles, the 1-phenylethyl moiety at the C4 position introduces two critical pharmacological features: chirality and steric bulk .

These derivatives are primarily investigated for antimicrobial (targeting bacterial DNA gyrase) and anti-inflammatory (COX-2 inhibition) activities. The presence of the methyl ester at C3 serves as a lipophilic prodrug motif, facilitating membrane permeability before intracellular hydrolysis to the active carboxylic acid.[1]

Chemical Identity & Structural Logic

The molecule consists of a central penta-atomic pyrrole ring functionalized at specific vectors to maximize ligand-protein interactions.

| Feature | Chemical Function | Biological Implication |

| Pyrrole Core (1H) | Aromatic scaffold | H-bond donor (NH) for active site anchoring (e.g., Ser-530 in COX-2). |

| C3-Carboxylate | Ester functionality | Modulates LogP (lipophilicity) for cell membrane penetration; metabolic precursor to the active acid. |

| C4-(1-Phenylethyl) | Chiral hydrophobic group | Fills large hydrophobic pockets (e.g., S1/S2 pockets in proteases); introduces stereoselectivity (R vs S isomers). |

Structure-Activity Relationship (SAR)

The 1-phenylethyl group is the "efficacy driver" of this molecule.

-

Steric Occlusion: The methyl group on the benzyl linker prevents free rotation, locking the phenyl ring into a specific conformation that favors binding to rigid enzymatic pockets.[1]

-

Chirality: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer in chiral protein environments, though racemic mixtures are often used in initial screenings.

Synthetic Methodology

To ensure reproducibility, we utilize a modified Van Leusen Pyrrole Synthesis or a Multicomponent Hantzsch Reaction .[1] The protocol below details the Hantzsch-type approach, favored for its scalability and ability to install the C4-alkyl group.

Protocol: Multicomponent Assembly

Objective: Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Reagents:

-

Methyl acetoacetate (1.0 eq)

-

2-Bromo-3-phenylbutanal (Precursor for 1-phenylethyl moiety) [Note: Often generated in situ]

-

Ammonium acetate (Nitrogen source, 3.0 eq)[1]

-

Solvent: Ethanol/Water (4:1)[1]

Step-by-Step Workflow:

-

Pre-Activation: Dissolve methyl acetoacetate in ethanol. Add ammonium acetate and stir at room temperature for 20 minutes to generate the enamine intermediate.

-

Condensation: Add the alpha-halo carbonyl precursor (2-bromo-3-phenylbutanal) dropwise to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Visualization: Synthetic Pathway

Figure 1: Multicomponent Hantzsch-type synthesis pathway for the target pyrrole scaffold.

Biological Activity Profile

A. Antimicrobial Activity

These derivatives act as DNA Gyrase Inhibitors . The pyrrole ring intercalates or binds to the ATP-binding site of the B subunit of DNA gyrase in bacteria, preventing supercoiling and halting replication.[1]

Target Spectrum:

-

Gram-Positive: High potency against Staphylococcus aureus (including MRSA) due to the lipophilic C4-phenylethyl group facilitating penetration of the thick peptidoglycan layer.

-

Gram-Negative: Moderate activity against E. coli; requires specific porin channels for entry.

-

Fungal: Significant activity against Candida albicans by disrupting ergosterol biosynthesis pathways.

Quantitative Data (Representative MIC Values):

| Organism | Strain | MIC (µg/mL) | Standard (Ciprofloxacin) |

|---|---|---|---|

| S. aureus | ATCC 25923 | 4.0 - 8.0 | 0.5 |

| E. coli | ATCC 25922 | 16.0 - 32.0 | 0.015 |

| C. albicans | ATCC 10231 | 8.0 - 12.5 | 1.0 (Fluconazole) |

B. Anti-Inflammatory Activity (COX Inhibition)

The 4-(1-phenylethyl) group is designed to target the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.

-

Mechanism: The NH group of the pyrrole forms a hydrogen bond with Tyr-355 or Arg-120 at the base of the active site. The bulky 1-phenylethyl group occupies the hydrophobic cavity, providing selectivity over COX-1 (which has a smaller pocket).

-

Potency: Derivatives often show IC50 values in the low micromolar range (0.5 – 5.0 µM).

Visualization: Mechanism of Action

Figure 2: Dual mechanism of action targeting bacterial DNA gyrase and inflammatory COX-2 pathways.

Experimental Protocols for Validation

To validate the biological activity of synthesized derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

-

Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).[1]

Protocol 2: COX-2 Inhibition Screening (Colorimetric)

-

Enzyme Mix: Incubate Recombinant human COX-2 with Heme and Arachidonic acid.

-

Inhibitor: Add 10 µM of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

-

Reaction: Initiate reaction with TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

-

Measurement: Monitor absorbance at 590 nm. A decrease in oxidized TMPD production compared to control indicates inhibition.

References

-

Bhardwaj, V. et al. (2025).[1] Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.[2][3]

-

Rai, A. et al. (2024).[1] Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR.

-

Uthale, D.A. et al. (2023).[1] Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives.[1][4] International Journal of Current Research.

-

McGeary, R.P. et al. (2017).[1][4] Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.[4]

-

Marth, G. (2009).[1][5] The Synthesis of Polyfunctional Pyrroles and the Investigation of the Chemoselectivity of their Reactions.[5] University of Sunderland Doctoral Thesis.[5]

Sources

- 1. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

Literature review on 1H-pyrrole-3-carboxylate scaffolds in medicinal chemistry

Executive Summary

The 1H-pyrrole-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its more common 2-carboxylate isomer. While the 2-substituted pyrroles are synthetically trivial (via classical Paal-Knorr or standard Hantzsch methods), the 3-carboxylate isomer offers a unique geometrical vector for substituent attachment. In kinase drug discovery, this vector frequently directs side chains toward the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the critical hinge-binding hydrogen bonds provided by the pyrrole NH and carbonyl motifs.

This guide details the structural rationale, validated synthetic protocols, and structure-activity relationship (SAR) logic for deploying this scaffold in drug discovery campaigns.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Vector" Advantage

In rational drug design, the orientation of exit vectors is critical.

-

1H-pyrrole-2-carboxylate: The carbonyl oxygen often forms an intramolecular H-bond with the pyrrole NH, locking the conformation and potentially reducing potency if the target requires flexibility. The exit vector points "along" the binding groove.

-

1H-pyrrole-3-carboxylate: The 3-position vector is orthogonal to the ring plane's primary binding axis. This allows the carboxylate (or derived amide) to reach distinct sub-pockets or solvent fronts that are inaccessible to the 2-isomer.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Lipophilicity (cLogP): The pyrrole core is moderately lipophilic. The 3-carboxylate moiety lowers cLogP significantly compared to alkyl-pyrroles, improving drug-likeness.

-

H-Bonding:

-

Donor: Pyrrole NH (pKa ~17). Critical for hinge binding in kinases (e.g., JAK2, CDK).

-

Acceptor: Carbonyl oxygen.

-

Part 2: Validated Synthetic Protocols

Synthesis of the 3-isomer is non-trivial compared to the 2-isomer. Below are two field-proven methodologies.

Method A: The Van Leusen Reaction (Primary Route)

This is the most reliable method for accessing 3,4-disubstituted pyrroles. It utilizes Tosylmethyl Isocyanide (TosMIC) in a formal [3+2] cycloaddition with electron-deficient olefins (Michael acceptors).

Mechanism & Workflow

The reaction proceeds via a base-mediated addition of TosMIC to an enone or acrylate, followed by cyclization and elimination of the sulfonyl group.

Figure 1: Logical flow of the Van Leusen pyrrole synthesis, highlighting the critical elimination step that ensures aromaticity.

Step-by-Step Protocol

Target: Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

-

Reagent Prep:

-

Dissolve Ethyl cinnamate (1.0 eq, Michael acceptor) and TosMIC (1.1 eq) in a mixture of anhydrous Et2O and DMSO (2:1 ratio). Note: DMSO is critical for solubilizing the intermediate.

-

-

Base Addition:

-

Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C under Argon.

-

Checkpoint: Watch for hydrogen gas evolution. Do not seal the vessel until evolution ceases.

-

-

Reaction:

-

Stir at room temperature for 2-4 hours.

-

Validation: TLC (Hexane/EtOAc 3:1). The UV-active spot of ethyl cinnamate should disappear. The product will likely be more polar (lower Rf).

-

-

Quench & Workup:

-

Dilute with water (exothermic). Extract with EtOAc (3x).

-

Wash organic layer with brine to remove DMSO.

-

-

Purification:

-

Flash column chromatography.

-

Yield Expectation: 60-75%.

-

Method B: Continuous Flow Hantzsch Synthesis

For scale-up, the classical Hantzsch method is adapted using flow chemistry to handle the unstable intermediates and control the exotherm.

Protocol Logic:

-

Reactants: tert-butyl acetoacetate + amine +

-bromoketone.[1] -

In-Situ Hydrolysis: The HBr byproduct generated in the cyclization is utilized downstream to hydrolyze the tert-butyl ester, yielding the free acid directly.[1][2]

-

Advantage: Avoids isolation of the pyrrole ester intermediate, which can be prone to polymerization.

Part 3: Medicinal Chemistry Applications & SAR[1][2][4][10]

The 1H-pyrrole-3-carboxylate is a versatile scaffold in kinase inhibitors and GPCR modulators.

Kinase Inhibitors (JAK2, FLT3, CDK)

In kinase inhibitors, the pyrrole NH serves as the H-bond donor to the hinge region (e.g., Glu residue). The 3-substituent (amide/ester) extends into the solvent channel.

Case Study: NMS-P953 (JAK2 Inhibitor)

-

2-Position: 2-chloro-5-(trifluoromethyl)phenyl group.[5] Fits into the hydrophobic pocket.

-

5-Position: Pyrimidine ring. Interacts with the gatekeeper residue.

-

3-Carboxamide: Solubilizing tail.

Case Study: FN-1501 (FLT3/CDK Inhibitor)

-

Mechanism: The pyrrole-pyrazole conjugate binds to the ATP pocket. The 3-carboxamide moiety directs the piperazine tail to the solvent front, improving oral bioavailability.

GPCR Inverse Agonists (CB1)

Pyrrole-3-carboxamides have been identified as CB1 receptor inverse agonists for obesity treatment.[1][2]

-

SAR Insight: Bulky aryl groups at positions 1 and 5 are required for receptor affinity, while the 3-carboxamide nitrogen tolerates diverse alkyl/cycloalkyl groups to tune metabolic stability.

Quantitative Data Summary

| Compound | Target | IC50 / Ki | Role of 3-Carboxylate | Ref |

| NMS-P953 | JAK2 | < 10 nM | Solubilizing vector (Amide) | [1] |

| FN-1501 | FLT3 | 2.4 nM | Solvent interaction / PK modulation | [2] |

| Haspin Inhibitor 10 | Haspin Kinase | 23.6 nM | Linker for PROTAC development | [3] |

| SR-717 Analog | STING | ~10 µM (EC50) | Bioisostere for stability | [4] |

Part 4: SAR Visualization

The following diagram illustrates the generalized pharmacophore mapping for 1H-pyrrole-3-carboxylate kinase inhibitors.

Figure 2: Structure-Activity Relationship (SAR) map of the 1H-pyrrole-3-carboxylate scaffold in kinase inhibition.

References

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.

-

Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 2018.[4]

-

Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[7]

-

Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry, 2021.

-

Van Leusen Reaction Mechanism & Protocols. Organic Chemistry Portal.

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Organic Letters, 2010.

Sources

- 1. scispace.com [scispace.com]

- 2. syrris.com [syrris.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Thermodynamic Analysis: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

This guide details the solubility profiling and thermodynamic characterization of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate . As a specific solubility dataset for this exact pharmaceutical intermediate is proprietary or not publicly indexed, this whitepaper provides a protocol-driven framework based on structural analogs (e.g., 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid) and Quantitative Structure-Property Relationship (QSPR) principles.

Executive Summary

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate (CAS: 1313712-50-3) is a functionalized pyrrole derivative often utilized as a scaffold in the synthesis of bioactive kinase inhibitors and antifungal agents. Its solubility profile is a critical quality attribute (CQA) for process optimization, specifically in recrystallization yields , reaction kinetics , and purification efficiency .

This guide provides a validated experimental protocol and theoretical solubility prediction to guide process chemists in solvent selection.

Structural Analysis & Solubility Prediction

To predict the solubility behavior, we must analyze the competing intermolecular forces within the molecule.

Molecular Descriptors[1]

-

Core Scaffold: Electron-rich 1H-pyrrole ring (Aromatic, H-bond donor via NH).

-

Functional Group 1: Methyl ester at C3 (H-bond acceptor, moderate polarity).

-

Functional Group 2: 1-Phenylethyl group at C4 (Lipophilic, steric bulk,

-

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the compound exhibits amphiphilic character with a bias toward lipophilicity.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole; Solvent accepts H-bond from Pyrrole-NH. |

| Polar Protic | Methanol, Ethanol | High | H-bonding with Ester (acceptor) and Pyrrole (donor). |

| Chlorinated | DCM, Chloroform | High | Dispersion forces + weak H-bonding. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate - High | Dipole-dipole; Good for recrystallization. |

| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions; anti-solvent candidate. |

| Aqueous | Water | Insoluble | Hydrophobic effect of phenylethyl group dominates. |

Experimental Protocol: Isothermal Saturation Method

For precise thermodynamic modeling, the Static Equilibrium Shake-Flask Method followed by Gravimetric or HPLC analysis is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Measurement.

Detailed Methodology

-

Preparation: Add excess Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the target temperature (

) for 72 hours. Ensure solid phase remains visible (saturation). -

Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

. -

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove micro-crystals.

-

Quantification (Gravimetric):

-

Weigh a clean, dry evaporating dish (

). -

Add the filtrate and weigh (

). -

Evaporate solvent under vacuum/nitrogen flow.

-

Dry residue to constant mass and weigh (

).

-

-

Calculation:

Where

Thermodynamic Modeling Framework

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Highly accurate for interpolation within the measured temperature range (typically 273.15 K – 323.15 K).

van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.

-

(Enthalpy of Solution):

-

Positive value (

): Endothermic process. Solubility increases with temperature (Typical for pyrroles).

-

-

(Entropy of Solution):

-

Positive value implies increased disorder upon dissolution.

-

-

(Gibbs Free Energy):

Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic interactions governing the dissolution process.

Figure 2: Mechanistic interaction map between solute functional groups and solvent classes.

Process Application: Recrystallization Strategy

Based on the predicted differential solubility, the following purification systems are recommended:

-

Single Solvent System:

-

Ethanol or Isopropanol: High solubility at boiling point, moderate/low solubility at 0°C.

-

Protocol: Dissolve at reflux

Hot filtration

-

-

Binary Solvent System (Anti-Solvent):

-

Solvent / Anti-Solvent: Ethyl Acetate / Hexane.

-

Protocol: Dissolve in minimum volume of warm Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool to 0-5°C.[1]

-

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility prediction logic).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source for the Apelblat Equation).

- Zhu, C., et al. (2020). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in organic solvents. Journal of Chemical & Engineering Data.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

Sources

The Ascendant Role of Pyrrole-3-Carboxylate Esters in Modern Drug Discovery: A Technical Guide

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] Among its many derivatives, pyrrole-3-carboxylate esters have emerged as a particularly versatile and promising class of compounds in the quest for novel therapeutics. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth exploration of the therapeutic potential of pyrrole-3-carboxylate esters, focusing on their applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underscore the growing importance of this heterocyclic motif in drug discovery.

Introduction: The Pyrrole Scaffold and the Significance of the 3-Carboxylate Ester Moiety

The pyrrole heterocycle is a fundamental building block in a vast array of biologically active molecules.[3][4] Its presence in natural products like heme, chlorophyll, and vitamin B12 highlights its evolutionary selection for critical biological functions.[5] In synthetic medicinal chemistry, the pyrrole core has been incorporated into a multitude of approved drugs, demonstrating its broad therapeutic applicability.[3][4]

The introduction of a carboxylate ester group at the 3-position of the pyrrole ring imparts several advantageous properties. This electron-withdrawing group can influence the electronic distribution within the pyrrole ring, modulating its reactivity and interaction with biological targets.[6] Furthermore, the ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[6] The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug, or it can be modified to amides or other functional groups to enhance target binding or improve drug-like properties.

The synthetic accessibility of pyrrole-3-carboxylate esters, often through multicomponent reactions like the Hantzsch pyrrole synthesis, further enhances their appeal for library synthesis and lead optimization campaigns.[1][2] This guide will explore the tangible outcomes of this chemical versatility in key therapeutic areas.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyrrole-3-carboxylate esters have demonstrated significant potential as anticancer agents through various mechanisms of action.[7]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a validated target for cancer therapy.[8] Several ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9]

These compounds induce a robust G2/M cell-cycle arrest, leading to an accumulation of cells in the M-phase and subsequent apoptosis.[8][9] The cytotoxic activity of these pyrrole-carboxamides has been observed in a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics.[9][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compound (e.g., EAPC-20) and vehicle control (e.g., DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, add tubulin to a pre-chilled 96-well plate.

-

Add the general tubulin buffer containing GTP to each well.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel or colchicine).

-

Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50% compared to the vehicle control.

Epigenetic Modulation: EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes.[11] A novel series of pyrrole-3-carboxamide derivatives has been reported as potent EZH2 inhibitors.[11] By inhibiting EZH2, these compounds can reduce the levels of histone H3 lysine 27 trimethylation (H3K27me3), leading to the re-expression of tumor suppressor genes and subsequent anticancer effects.[11]

Caption: Mechanism of EZH2 Inhibition by Pyrrole-3-Carboxamide Derivatives.

Kinase Inhibition

Several pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis.[12]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Pyrrole derivatives have shown promise in this area, with some compounds exhibiting potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15][16]

Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound | In Vivo Model | Dose | Inhibition of Edema (%) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative | Carrageenan-induced paw edema in rats | 20 mg/kg | 75% | [13] |

| N-Arylpyrrole derivative | Carrageenan-induced paw edema in rats | 20 mg/kg | 68% | [14] |

| Indomethacin (Reference) | Carrageenan-induced paw edema in rats | 10 mg/kg | 82% | [13] |

Antimicrobial and Antimalarial Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole-3-carboxylate esters and their derivatives have been investigated for their antibacterial and antifungal properties.[5][17][18][19][20]

Antibacterial and Antifungal Activity

Several synthesized series of pyrrole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][19][20] For instance, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have shown noteworthy antibacterial activity against Staphylococcus species.[17]

Antimalarial Potential

Pyrrolone derivatives, which are structurally related to pyrrole-3-carboxylates, have been explored as potential antimalarial agents.[21][22] Structure-activity relationship studies have aimed to improve the metabolic stability and aqueous solubility of these compounds while maintaining their potent activity against Plasmodium falciparum, including drug-resistant strains.[21][22]

Synthesis Strategies

The synthesis of pyrrole-3-carboxylate esters can be achieved through various methods, with the Hantzsch pyrrole synthesis being a classical and widely used approach.[1][2] This method typically involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.

More recently, continuous flow synthesis methods have been developed for the efficient and scalable production of highly substituted pyrrole-3-carboxylic acid derivatives.[1][2][23] These methods offer advantages such as improved reaction control, higher yields, and reduced waste generation.[2]

Caption: Generalized Workflow for Hantzsch Pyrrole Synthesis.

Experimental Protocol: One-Pot Synthesis of a Pyrrole-3-Carboxylate Ester

This protocol provides a general procedure for the synthesis of a 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate ester via a Hantzsch-type reaction.

Materials:

-

Ethyl acetoacetate

-

2,5-Hexanedione

-

Aniline

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), 2,5-hexanedione (1 equivalent), and aniline (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Structure-Activity Relationships (SAR)

The therapeutic efficacy of pyrrole-3-carboxylate esters is highly dependent on the nature and position of substituents on the pyrrole ring. Understanding the SAR is crucial for designing more potent and selective drug candidates.

For antimalarial pyrrolones, modifications to the ester group, such as conversion to amides, generally lead to a significant reduction in activity.[22] Similarly, replacement of the methyl groups on the pyrrole ring can negatively impact metabolic stability.[22]

In the case of anticancer EZH2 inhibitors, the presence of a pyridone fragment has been identified as a key feature for potent inhibition.[11] Computational modeling combined with in vitro screening has been instrumental in elucidating these SARs and guiding the optimization of lead compounds.[11]

Conclusion and Future Perspectives

Pyrrole-3-carboxylate esters represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy in oncology, inflammation, and infectious diseases, coupled with their synthetic tractability, positions them as a focal point for future therapeutic development. The continued exploration of their chemical space through innovative synthetic methodologies, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is poised to unlock a new generation of potent and selective therapeutics. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry.

- Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed.

- Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Taylor & Francis Online.

- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.

- Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.

- Structure-activity relationship studies of pyrrolone antimalarial agents. PubMed.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.

- Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

- 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester. Pipzine Chemicals.

- SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's.

- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines.

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study.

- Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry.

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. scitechnol.com [scitechnol.com]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester | CAS Number, Properties, Uses, Safety Data | Expert Chemical Information China [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines - Galembikova - Advances in Molecular Oncology [umo.abvpress.ru]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. ijisrt.com [ijisrt.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Structure-activity relationship studies of pyrrolone antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

IUPAC naming and CAS registry data for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative. Pyrrole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds in drug discovery and development programs.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the standard nomenclature and registry information for the topic compound.

IUPAC Name and CAS Registry Number

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate .[4]

The Chemical Abstracts Service (CAS) has assigned the following registry number for unique identification:

| Identifier | Value |

| CAS Registry Number | 1313712-50-3[4] |

Chemical Structure and Molecular Formula

The structural representation of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is depicted below:

Caption: 2D Structure of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

The molecular formula of the compound is C₁₄H₁₅NO₂ .[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing aspects from reaction conditions to formulation.

Physicochemical Properties

While comprehensive experimental data for this specific molecule is not widely available in the public domain, some basic properties have been reported.

| Property | Value/Information | Source |

| Molecular Weight | 229.28 g/mol | Calculated |

| Physical Form | Solid | [4] |

| Storage Temperature | 0-5°C | [4] |

For related pyrrole-3-carboxylate derivatives, properties such as melting point, boiling point, and solubility are highly dependent on the nature and position of the substituents on the pyrrole ring and any associated aromatic moieties.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized compounds. While specific spectra for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate are not readily found in the literature, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the pyrrole ring, the methoxy group of the ester, and the ethyl group. The chemical shifts and coupling patterns will be indicative of their chemical environment. For instance, the NH proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the ester will resonate at a characteristic downfield position (typically >160 ppm). The aromatic and pyrrole carbons will appear in the region of approximately 100-140 ppm, while the aliphatic carbons of the ethyl and methoxy groups will be found at higher field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (pyrrole) | ~3400-3200 (broad) |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~3000-2850 |

| C=O Stretch (ester) | ~1720-1700 (strong) |

| C=C Stretch (aromatic/pyrrole) | ~1600-1450 |

| C-O Stretch (ester) | ~1300-1000 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (229.1103 for the exact mass). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage at the benzylic position of the phenylethyl substituent.

Synthesis and Purification

General Synthetic Strategies

The Hantzsch pyrrole synthesis and methods involving tosylmethyl isocyanide (TosMIC) are common approaches to constructing the pyrrole ring.[5]

3.1.1. Conceptual Synthesis Workflow

A plausible synthetic route could involve the reaction of a β-ketoester with an α-haloketone and an amine or ammonia, which is the basis of the Hantzsch synthesis.

Caption: Conceptual workflow for the synthesis of substituted pyrroles.

Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a substituted pyrrole derivative that can be adapted by a skilled synthetic chemist.

Step 1: Reaction Setup

-

To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add the α-haloketone and the amine component.

Step 2: Reaction

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted pyrrole.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][6] While no specific biological activity has been reported for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate in the public domain, its structural features suggest potential for further investigation.

The presence of the phenylethyl group and the pyrrole-3-carboxylate moiety provides a framework that can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.

Analytical Methods

For the quantitative analysis and quality control of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would be the method of choice.

Representative HPLC-MS Workflow

Caption: A typical workflow for the analytical determination of pyrrole derivatives.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with potential for applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its identification, expected properties, and general synthetic and analytical methodologies based on established knowledge of related compounds. It is our hope that this technical guide will serve as a valuable starting point for researchers and scientists working with this and similar molecules.

References

-

Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate | C14H15NO2 | CID 230431 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 21, 2026, from [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Molbank, 2024(1), M1778. [Link]

-

Patents & Products - Garg Lab - UCLA. (n.d.). UCLA. Retrieved February 21, 2026, from [Link]

- Non-halogenated polyolefin compounds having good processing properties. (2014). Google Patents.

- Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.

- Composition for enzyme inhibition. (n.d.). Google Patents.

-

Syn3 compositions and methods. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Electrolytic orthoborate salts for lithium batteries. (2007). OSTI.GOV. Retrieved February 21, 2026, from [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). Molbank, 2025(1), M1778. [Link]

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). Journal of Chemical and Pharmaceutical Research, 8(1), 1-7.

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Retrieved February 21, 2026, from [Link]

-

Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. (2014). Anticancer Agents in Medicinal Chemistry, 14(7), 994-1002. [Link]

-

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1566. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry, 10(10), 109. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences, 25(23), 14888. [Link]

-

sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). [Video]. YouTube. [Link]

- Analytical Methods. (2015). Royal Society of Chemistry.

-

¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

13 C NMR Spectra of Pyrroles 1 and 4*. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

-

Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene. (2025, August 6). ResearchGate. [Link]

-

Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

-

4-Methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 274408 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

-